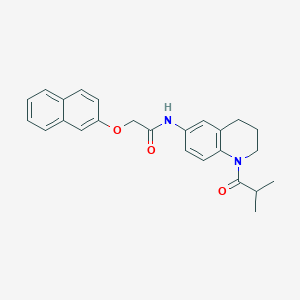

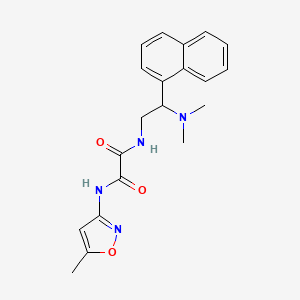

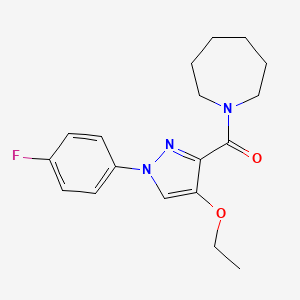

3-bromo-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives is a common theme in the provided papers. For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Similarly, the synthesis of a novel pyrazole derivative involving a dihedral angle between the pyrazole and thiophene rings was achieved and characterized by various spectroscopic methods . These methods of synthesis are indicative of the complex reactions and careful characterization required for such compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often complex and requires detailed analysis. For example, the X-ray crystal structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation on a specific carbon atom. The structure was stabilized by intermolecular hydrogen bonds, forming a three-dimensional supramolecular self-assembly . The importance of molecular structure analysis is further highlighted by the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, which were characterized by NMR, FT-IR, and LC-MS analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are complex and varied. For instance, the synthesis of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides involved a cyclocondensation reaction, hydrolysis of the ester, and amidation mediated by bis(pentafluorophenyl) carbonate (BPC) . Additionally, the synthesis of antipyrine derivatives involved the formation of hydrogen bonds and a combination of π-interactions, which were analyzed through Hirshfeld surface analysis and DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are crucial for their potential applications. The insecticidal and fungicidal activities of synthesized pyrazole carboxamides were evaluated, indicating the relevance of these properties in practical applications . The thermal decomposition of a pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . These analyses are essential for understanding the behavior of these compounds under various conditions and for their potential use in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A study by Saeed et al. (2020) focused on the synthesis and X-ray structure characterization of two new antipyrine derivatives, which are closely related to the compound . The study included Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, providing insights into the intermolecular interactions and crystal packing of these compounds (Saeed et al., 2020).

Biological Activities

- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, related to the compound of interest, and evaluated them as anticancer and anti-5-lipoxygenase agents. This study highlighted the potential therapeutic applications of such compounds (Rahmouni et al., 2016).

- Zhang et al. (2019) synthesized a series of derivatives related to the compound and tested them for insecticidal and fungicidal activities. The study demonstrated the potential use of these compounds in agricultural applications (Zhang et al., 2019).

Synthesis and Antioxidant Evaluation

- Bondock et al. (2016) synthesized a series of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, structurally similar to the compound , and evaluated their antioxidant activity. This study explored the potential use of these compounds as antioxidants (Bondock et al., 2016).

Synthesis and Antimicrobial Activity

- Dey et al. (2022) reported the synthesis of 3, 4-Dihydropyrimidin-2-one derivatives and their in vitro pharmacological screening, which included antimicrobial activity. This research contributes to understanding the antimicrobial potential of compounds structurally related to the one (Dey et al., 2022).

Application in Tobacco Products

- Gaddamidi et al. (2011) studied the pyrolysis of a compound similar to the one in tobacco, analyzing its degradation products and implications for use in tobacco products (Gaddamidi et al., 2011).

Mecanismo De Acción

Mode of Action

For instance, the bromine atom could potentially participate in electrophilic aromatic substitution reactions . The pyrimidine ring might interact with enzymes or receptors that recognize this structure, influencing their activity .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by CHEMBL5199983. Compounds with similar structures have been known to influence pathways related to dna damage and repair

Pharmacokinetics

Pharmacokinetics involves the movement of the drug into, through, and out of the body . It’s crucial in determining the drug’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect . More research is needed to understand the pharmacokinetics of CHEMBL5199983.

Result of Action

The molecular and cellular effects of CHEMBL5199983’s action are currently unknown due to the lack of specific target and mode of action information. Based on its structure, it’s plausible that it could cause changes at the cellular level, potentially influencing cell proliferation or apoptosis .

Propiedades

IUPAC Name |

3-bromo-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O2/c1-3-13-9-15(24)21-17(19-13)23-14(7-10(2)22-23)20-16(25)11-5-4-6-12(18)8-11/h4-9H,3H2,1-2H3,(H,20,25)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVSHLIABPDKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)

![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)